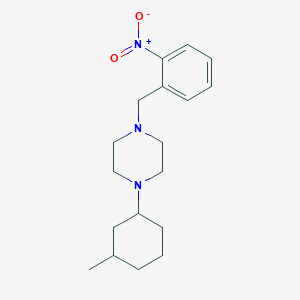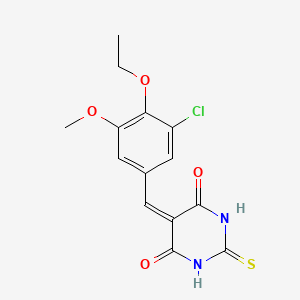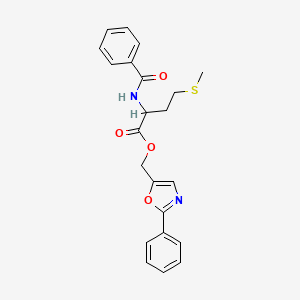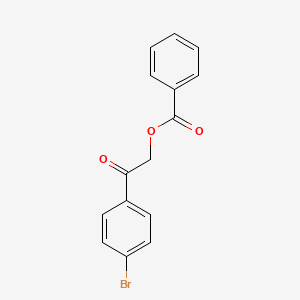
1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a 2-nitrobenzyl group
Preparation Methods
The synthesis of 1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with 3-methylcyclohexyl group: This step involves the alkylation of the piperazine ring with 3-methylcyclohexyl halide under basic conditions.
Introduction of the 2-nitrobenzyl group: This is typically done through a nucleophilic substitution reaction where the piperazine derivative reacts with 2-nitrobenzyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents such as lithium aluminum hydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced with other substituents.
Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of piperazine derivatives with biological systems.
Industry: It may be used in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine involves its interaction with molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The nitrobenzyl group may also play a role in the compound’s biological activity, possibly through redox reactions or interactions with cellular components.
Comparison with Similar Compounds
1-(3-Methylcyclohexyl)-4-(2-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine: Used in research related to serotonin receptors.
1-(4-Methoxyphenyl)piperazine: Studied for its potential antidepressant effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H27N3O2/c1-15-5-4-7-17(13-15)20-11-9-19(10-12-20)14-16-6-2-3-8-18(16)21(22)23/h2-3,6,8,15,17H,4-5,7,9-14H2,1H3 |
InChI Key |
OGZVPWVHKLFRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B10888347.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)
![2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888353.png)
![2-[(2E)-2-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-5-nitropyridine](/img/structure/B10888361.png)
![4-(5-Bromothiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10888364.png)

amine](/img/structure/B10888377.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B10888387.png)


![methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10888401.png)
methanone](/img/structure/B10888410.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B10888433.png)
